molecular formula C21H18N2O2 B11703424 N'-[(1E)-(2-methoxyphenyl)methylene]-1,1'-biphenyl-4-carbohydrazide

N'-[(1E)-(2-methoxyphenyl)methylene]-1,1'-biphenyl-4-carbohydrazide

Katalognummer: B11703424
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: HIKWIIXFEZIARJ-PXLXIMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 1,1’-biphenyl-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Investigated for its potential anticancer properties.

    Industry: Used in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
  • N’-[(1E)-(2-hydroxyphenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide

Uniqueness

N’-[(1E)-(2-methoxyphenyl)methylene]-1,1’-biphenyl-4-carbohydrazide is unique due to its specific structure, which allows it to form stable complexes with various metal ions

Eigenschaften

Molekularformel

C21H18N2O2

Molekulargewicht

330.4 g/mol

IUPAC-Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C21H18N2O2/c1-25-20-10-6-5-9-19(20)15-22-23-21(24)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24)/b22-15+

InChI-Schlüssel

HIKWIIXFEZIARJ-PXLXIMEGSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.